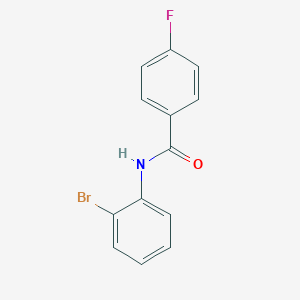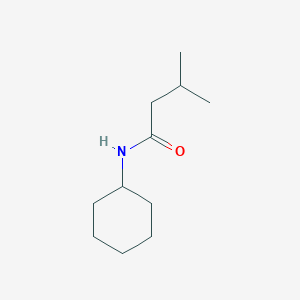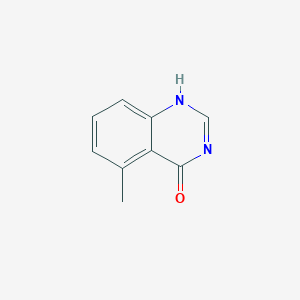
5-Methyl-4-quinazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-quinazolone is a derivative of quinazolinone, a heterocyclic compound that has a wide range of biological properties . Quinazolinones are considered an important pharmacophore in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinones involves various methodologies . A recent study unveiled an unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis . This involves a fungal two-module nonribosomal peptide synthase ftChyA with an unusual terminal condensation domain catalysing tripeptide formation .Molecular Structure Analysis
Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They can be classified into three types according to the position of the carbonyl group: 4(3H)-quinazolinone, 2(1H)-quinazolinone, and 2,4(1H,3H)-quinazolinone .Chemical Reactions Analysis
Quinazolinones have been found to exhibit good luminescence properties . They interact with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Physical And Chemical Properties Analysis
Quinazolinones are important heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Aplicaciones Científicas De Investigación
Medicinal Chemistry Anticancer Applications
5-Methyl-4-quinazolone derivatives have been explored for their potential anticancer effects. Some compounds have shown promising broad-spectrum anti-cancer effects, with certain derivatives demonstrating selective inhibition activity in p53 mutant cancer cell lines, dictating mutant p53 function for apoptotic cell death .
Biological Activity Antibacterial Applications
Quinazolinone derivatives have also been reported for their cytotoxic and antibacterial activities. This highlights the potential of 5-Methyl-4-quinazolone in contributing to the development of new antibacterial agents .
Material Science Fluorescent Probes
The structure of quinazolinones has been utilized in the development of fluorescent probes. These probes are based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure and are used for environmentally sensitive probes and two-photon fluorescence bioimaging .
Clinical Drugs Core Structures
Quinazolines, including 5-Methyl-4-quinazolone, are core structures in various clinical drugs used for treating diseases. Examples include gefitinib and erlotinib, which are used in cancer treatment .
Mecanismo De Acción
Target of Action
5-Methyl-4-quinazolone, a derivative of quinazolinone, is known to interact with various targets in the body. Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been found to exhibit a wide range of biopharmaceutical activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .
Mode of Action
For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Biochemical Pathways
Quinazolinones are known to affect a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Quinazolinones, in general, are known for their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazolinones and their derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and more .
Action Environment
The stability of quinazolinones and their ability to penetrate the blood-brain barrier suggest that they may be relatively resilient to environmental factors .
Safety and Hazards
Direcciones Futuras
Quinazolinones have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Recent utilization of the 4(3H)-quinazolinone scaffold for the design and synthesis of antibacterial agents, especially for those combating multidrug-resistant microorganisms, has greatly accelerated the development efficiency of novel antibacterial drug leads .
Propiedades
IUPAC Name |
5-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDDCBOOHGDLBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474260 |
Source


|
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75844-41-6 |
Source


|
| Record name | 5-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


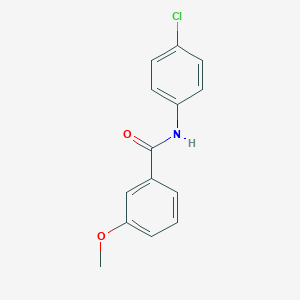
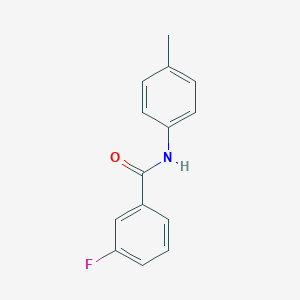
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)
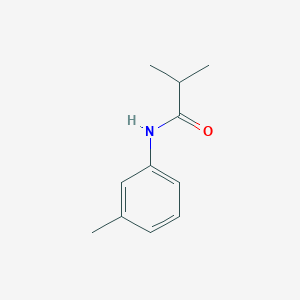
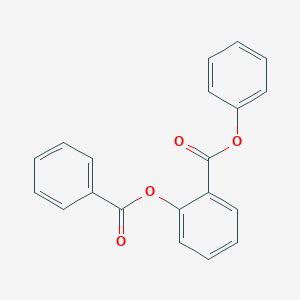
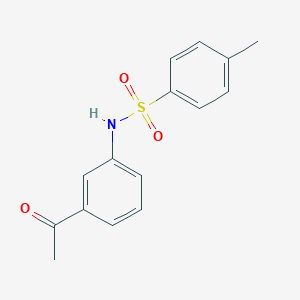
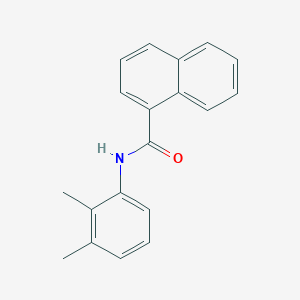
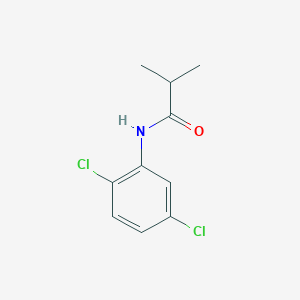
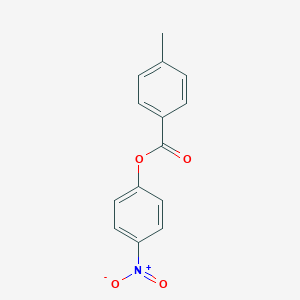
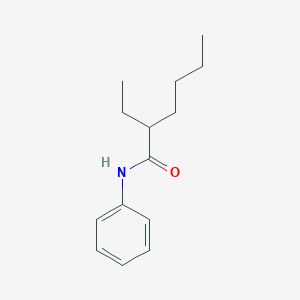
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
